4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane
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Overview
Description
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.40 g/mol . This compound is primarily used in proteomics research and is known for its unique spirocyclic structure, which contributes to its distinct chemical properties .
Preparation Methods
The synthesis of 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane involves several steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable precursor with a spirocyclization agent under controlled conditions.
Introduction of the acetylamino group: This step typically involves the acetylation of an amino group using acetic anhydride or acetyl chloride.
Phenyl group addition: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Chemical Reactions Analysis
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in synthetic organic chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane is not well-documented. its unique spirocyclic structure suggests that it may interact with biological molecules in a specific manner, potentially involving hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved are likely related to its use in proteomics research .
Comparison with Similar Compounds
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic core but lacks the acetylamino and phenyl groups.
Spiro[4.5]decane: Another spirocyclic compound with a different ring structure and functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and research applications .
Properties
CAS No. |
1020085-28-2 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(9-phenyl-1-oxaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C18H25NO2/c1-14(20)19-17-9-12-21-18(13-17)10-7-16(8-11-18)15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3,(H,19,20) |
InChI Key |
SIGOOXAVABKJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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